molecular formula C7H13N B2687948 1-Cyclobutylcyclopropan-1-amine CAS No. 1391070-63-5

1-Cyclobutylcyclopropan-1-amine

Cat. No.: B2687948
CAS No.: 1391070-63-5
M. Wt: 111.188
InChI Key: QKTUELUDHVVCKQ-UHFFFAOYSA-N
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Description

1-Cyclobutylcyclopropan-1-amine is an organic compound with the molecular formula C7H13N It is characterized by a cyclopropane ring fused to a cyclobutyl group, with an amine functional group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the alkylation of cyclopropylamine with cyclobutyl halides under basic conditions. Another method includes the cyclopropanation of cyclobutylamine using diazo compounds or ylides, followed by purification through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using cyclobutyl halides and cyclopropylamine. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution. The product is then purified using techniques like column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutylcyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclobutylcyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-Cyclobutylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The cyclopropane ring’s strain and the amine group’s nucleophilicity contribute to its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: 1-Cyclobutylcyclopropan-1-amine is unique due to the combination of the cyclopropane and cyclobutyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

1-cyclobutylcyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-7(4-5-7)6-2-1-3-6/h6H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTUELUDHVVCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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